molecular formula C6H8N2S B1593620 Pyrazine, 2-[(methylthio)methyl]- CAS No. 59021-03-3

Pyrazine, 2-[(methylthio)methyl]-

Cat. No.: B1593620
CAS No.: 59021-03-3
M. Wt: 140.21 g/mol
InChI Key: PNGHTEYYARFCTE-UHFFFAOYSA-N
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Description

Contextualization of Pyrazines as Core Heterocyclic Frameworks in Advanced Chemical Synthesis

Pyrazines are a cornerstone of heterocyclic chemistry, a field dedicated to the study of cyclic compounds containing atoms of at least two different elements in their rings. britannica.com These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-arrangement, are not merely chemical curiosities but are fundamental building blocks in both the natural world and synthetic applications. britannica.commdpi.com The pyrazine (B50134) nucleus is a key structural motif in a vast array of biologically significant molecules, including vitamins like riboflavin (B1680620) and folic acid, as well as numerous alkaloids isolated from marine organisms. lifechemicals.com

In the realm of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of several essential medicines. nih.gov Its presence in drugs such as the antitubercular agent pyrazinamide (B1679903) and the diuretic amiloride (B1667095) underscores its therapeutic relevance. nih.gov The electron-deficient nature of the pyrazine ring facilitates a wide range of chemical transformations, making it a versatile template for the synthesis of diverse and highly functionalized compounds. mdpi.comresearchgate.net Modern synthetic methodologies, including various coupling reactions, have been extensively applied to the pyrazine core, enabling the creation of novel molecular architectures with potential applications in drug discovery and materials science. mdpi.comresearchgate.nettandfonline.com

The inherent properties of the pyrazine ring also lend themselves to the development of advanced materials. lifechemicals.comrsc.org Researchers are actively exploring pyrazine-based polymers for use in optoelectronic devices, such as solar cells and light-emitting diodes, capitalizing on their favorable charge transfer properties. lifechemicals.comrsc.org

Significance of Sulfur-Containing Methyl Substituents in Molecular Design and Reactivity

The introduction of a sulfur-containing methyl substituent, specifically the methylthio group (-S-CH3), profoundly influences the chemical character of the pyrazine ring. Organosulfur compounds are ubiquitous in nature and play critical roles in biological systems. wikipedia.org The amino acids cysteine and methionine, for instance, are fundamental organosulfur compounds essential for life. wikipedia.org

The thioether linkage (C-S-C) in the methylthiomethyl group of Pyrazine, 2-[(methylthio)methyl]- imparts distinct properties compared to its oxygen-containing counterparts. The carbon-sulfur bond is longer and weaker than a carbon-carbon bond, influencing the molecule's conformational flexibility and reactivity. wikipedia.org Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, thereby offering a pathway to further functionalization and modulation of the molecule's electronic and steric properties. nih.gov

The process of S-methylation, the attachment of a methyl group to a sulfur atom, is a key reaction in organic synthesis and biological systems. tandfonline.com In molecular design, the methylthio group can act as a crucial pharmacophore, influencing a molecule's binding affinity to biological targets. It can participate in various non-covalent interactions, including hydrophobic and sulfur-pi interactions, which are critical for molecular recognition. The reactivity of the sulfur atom also allows for its use as a handle for further synthetic modifications.

Overview of Current Research Trajectories and Unexplored Avenues for Pyrazine, 2-[(methylthio)methyl]-

Current research involving substituted pyrazines is vibrant and multifaceted, spanning from the synthesis of novel bioactive compounds to the development of advanced materials. mdpi.comrsc.org The exploration of functionalized pyrazines continues to yield compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.commdpi.com

For Pyrazine, 2-[(methylthio)methyl]- specifically, several research trajectories can be envisioned. A primary area of focus is its potential as a key intermediate in the synthesis of more complex molecules. The reactivity of both the pyrazine ring and the methylthio group offers multiple points for chemical modification, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.

The interaction of substituted pyrazines with biological macromolecules, such as proteins, is another active area of investigation. researchgate.net Understanding how the methylthiomethyl substituent influences the binding and conformational changes of proteins like human serum albumin can provide valuable insights for the design of new therapeutic agents. researchgate.net

Unexplored avenues for Pyrazine, 2-[(methylthio)methyl]- are plentiful. Its potential applications in materials science, particularly in the development of novel polymers or as a ligand in coordination chemistry, remain largely untapped. The unique electronic properties conferred by the sulfur atom could be harnessed to create materials with interesting photophysical or electrochemical characteristics. Furthermore, a systematic investigation into the metabolic pathways and biological fate of this specific compound could reveal novel biological activities or applications. The synthesis and evaluation of a broader range of derivatives, where the pyrazine ring or the methyl group are further functionalized, would undoubtedly open up new frontiers in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylsulfanylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2S/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHTEYYARFCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069303
Record name Pyrazine, [(methylthio)methyl]-
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59021-03-3
Record name 2-[(Methylthio)methyl]pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-((methylthio)methyl)-
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Record name Pyrazine, 2-[(methylthio)methyl]-
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Record name Pyrazine, [(methylthio)methyl]-
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Synthetic Methodologies and Strategic Route Development for Pyrazine, 2 Methylthio Methyl

De Novo Synthesis Strategies for the Pyrazine (B50134) Core and Subsequent Functionalization

De novo synthesis refers to the construction of the pyrazine ring from acyclic (non-ring) precursors. This approach allows for the introduction of various substituents onto the pyrazine core by selecting appropriately substituted starting materials.

One notable strategy begins with the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization to form the pyrazine ring. researchgate.net This method yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, which can be further modified. researchgate.net

Another approach involves the cyclo-dehydrogenation of diamines and diols. For instance, the reaction of ethylene diamine and propylene glycol can be used to synthesize 2-methylpyrazine over a catalyst at elevated temperatures. researchgate.net The resulting methyl group can then be functionalized to introduce the desired [(methylthio)methyl] moiety.

A patented method describes the synthesis of a pyrazine derivative, 2-methyl-5-pyrazine formate, starting from methylglyoxal and 2-amino malonamide. google.com The process involves a sequence of cyclization, hydrolysis, halogenation, and reduction reactions. google.com This highlights a pathway where the core is constructed and then systematically functionalized to achieve the target structure.

Starting MaterialsKey StepsResulting Intermediate/Product
N-allyl malonamidesDiazidation, Thermal/Copper-mediated cyclizationSubstituted pyrazines with ester and hydroxy groups researchgate.net
Ethylene diamine, Propylene glycolCyclo-dehydrogenation2-Methylpyrazine researchgate.net
Methylglyoxal, 2-amino malonamideCyclization, Hydrolysis, Halogenation, Reduction2-Methyl-5-pyrazine formate google.com

Precursor-Based Approaches to Introducing the 2-[(methylthio)methyl]- Moiety

These strategies begin with a pre-formed pyrazine ring, which is then chemically modified to introduce the 2-[(methylthio)methyl]- side chain. This is often a more direct route if a suitable pyrazine precursor is readily available.

A common precursor is a halogenated pyrazine. For example, 2-methylchloropyrazine can be reacted with a sulfur-containing nucleophile to introduce the methylthio group, resulting in a mixture of isomers including 2-methyl-3-methylthiopyrazine, 2-methyl-5-methylthiopyrazine, and 2-methyl-6-methylthiopyrazine. chemicalbook.com

Another powerful technique is the lateral metalation of alkyl-substituted pyrazines. mdpi.com Commercially available 2,3-dimethylpyrazine can be selectively deprotonated on one of the methyl groups using a strong base like n-butyllithium (n-BuLi). The resulting benzyl-type lithiated intermediate is a potent nucleophile that can react with an electrophile, such as one containing a sulfur atom, to form the desired side chain. mdpi.com This method has been successfully used to synthesize 2-diphenylphosphinomethyl-3-methylpyrazine by trapping the intermediate with diphenylchlorophosphine (Ph₂PCl). mdpi.com A similar strategy could be envisioned for introducing the [(methylthio)methyl] group.

Pyrazine PrecursorReagentsKey Transformation
2-MethylchloropyrazineMethylthiol or its saltNucleophilic substitution of chlorine chemicalbook.com
2,3-Dimethylpyrazine1. n-BuLi2. Sulfur-containing electrophileLateral metalation and electrophilic trapping mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Pyrazine, 2-[(methylthio)methyl]- Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

For gas-phase reactions, such as the synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol, temperature is a critical factor. researchgate.net Increasing the reaction temperature from 340°C to 400°C was shown to increase the selectivity for 2-methylpyrazine by over 10%. researchgate.net At lower temperatures, side reactions like cracking of propylene glycol were more prevalent. researchgate.net

In multi-component reactions, the molar ratio of the reactants can significantly influence the yield. researchgate.net For the synthesis of pyrazolo[3,4-c]pyrazol-3(2H)-one, a series of experiments revealed that the optimal yield was achieved with specific molar equivalents of the starting materials and base under reflux conditions. researchgate.net Similarly, in the enzymatic synthesis of pyrazinamide (B1679903) derivatives, the yield increased with an excess of the amine substrate due to the reversible nature of the amidation reaction. nih.gov

The choice of catalyst and reaction time are also pivotal. In the fermentation-based production of 2,3,5-trimethylpyrazine, factors such as the concentration of the inducer (IPTG) and the total fermentation time had a significant impact on the final yield. mdpi.com Response surface methodology was used to determine the optimal conditions, leading to a substantial increase in product yield. mdpi.com

ParameterEffect on SynthesisExample
Temperature Influences reaction rate and selectivity. researchgate.netIncreasing temperature from 340°C to 400°C boosted 2-methylpyrazine selectivity. researchgate.net
Substrate Ratio Affects reaction equilibrium and yield. researchgate.netnih.govIn enzymatic amidation, increasing the amine ratio improved the yield of N-benzylpyrazine-2-carboxamide. nih.gov
Catalyst/Inducer Determines reaction pathway and efficiency.In TMP biosynthesis, the concentration of IPTG significantly affected the final product yield. mdpi.com
Reaction Time Must be sufficient for completion without promoting side reactions. researchgate.netmdpi.comFermentation time for TMP production was optimized to 4 days for maximum yield. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Pyrazine, 2-[(methylthio)methyl]-

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is increasingly important in the synthesis of pharmaceuticals and food additives.

A key principle is the use of environmentally benign solvents. Traditional syntheses often use volatile organic compounds (VOCs), but research is exploring greener alternatives. For instance, the synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine was successfully carried out in cyclopentyl methyl ether (CPME), a more environmentally friendly solvent, at 0°C, achieving high yields. mdpi.com

Biocatalysis, the use of enzymes to catalyze reactions, offers a sustainable alternative to traditional chemical methods. Enzymatic reactions are typically run under mild conditions (e.g., lower temperature and pressure) and can be highly selective, reducing byproducts. nih.gov A greener method for synthesizing pyrazinamide derivatives was developed using an immobilized enzyme, Lipozyme® TL IM, in a continuous-flow system. nih.gov This approach simplifies the process and minimizes hazardous reagents. nih.gov

Another green strategy is to avoid harmful reagents altogether. A patented synthesis for 2-methyl-5-pyrazine formate was specifically designed to avoid the use of potassium permanganate, a strong oxidant with significant environmental concerns. google.com The process instead uses a route with a high yield and fewer byproducts. google.com The development of process mass intensity (PMI) calculators by the ACS Green Chemistry Institute's Pharmaceutical Roundtable allows for the assessment of the efficiency of a synthetic process by quantifying the amount of waste generated per kilogram of product. researchgate.net

Green Chemistry PrincipleApplication in Pyrazine Synthesis
Alternative Solvents Using eco-friendly solvents like cyclopentyl methyl ether (CPME) instead of traditional VOCs. mdpi.com
Biocatalysis Employing enzymes like Lipozyme® TL IM to catalyze reactions under mild conditions, as seen in pyrazinamide synthesis. nih.gov
Avoidance of Hazardous Reagents Designing synthetic routes that eliminate toxic and environmentally damaging chemicals like potassium permanganate. google.com
Process Intensification Utilizing continuous-flow systems to improve efficiency and reduce waste. nih.gov

Derivatization Strategies and Analogue Synthesis of Pyrazine, 2-[(methylthio)methyl]-

Derivatization involves modifying a core molecule to create a library of related compounds, or analogues. These analogues are useful for studying structure-activity relationships and for developing new flavors, fragrances, or pharmaceutical agents.

The pyrazine ring can be functionalized through various reactions. For a pyrazine with existing hydroxy and ester groups, a range of transformations is possible. researchgate.net These include:

Alkylation: Introducing alkyl groups using reagents like methyl iodide (MeI).

Suzuki Coupling: Forming carbon-carbon bonds with arylboronic acids in the presence of a palladium catalyst.

Halogenation: Adding bromine atoms using N-bromosuccinimide (NBS).

Hydrogenation: Reducing the pyrazine ring using hydrogen gas and a catalyst like Rh/Al₂O₃. researchgate.net

The synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine from 2,3-dimethylpyrazine is a prime example of creating an analogue through selective functionalization of a methyl group. mdpi.com This demonstrates that even simple alkylpyrazines can serve as platforms for generating more complex derivatives.

These derivatization strategies allow chemists to systematically alter the structure of Pyrazine, 2-[(methylthio)methyl]- and related compounds to fine-tune their properties for specific applications.

Reaction TypeReagents/ConditionsPurpose
AlkylationMeI, Cs₂CO₃Introduce alkyl groups researchgate.net
Suzuki CouplingAr–B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃Introduce aryl groups researchgate.net
BrominationNBS, AIBNIntroduce bromine atoms for further functionalization researchgate.net
HydrogenationH₂, Rh/Al₂O₃Saturate the pyrazine ring researchgate.net
Phosphinylationn-BuLi, Ph₂PClIntroduce a phosphine group mdpi.com

Computational and Theoretical Chemistry of Pyrazine, 2 Methylthio Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in determining the electronic structure of "Pyrazine, 2-[(methylthio)methyl]-". These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability.

Reactivity descriptors such as electronegativity, chemical hardness, and softness are also calculated to predict how the molecule will interact with other chemical species. These descriptors are derived from the conceptual framework of Density Functional Theory (DFT) and provide a quantitative measure of the molecule's reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and vibrational frequencies of "Pyrazine, 2-[(methylthio)methyl]-". DFT calculations can accurately predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is vital for understanding the steric and electronic effects that govern the molecule's shape.

Furthermore, DFT calculations can simulate the vibrational spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the predicted molecular structure. Each vibrational mode corresponds to a specific type of molecular motion, and the analysis of these modes provides a deeper understanding of the molecule's dynamics.

Molecular Dynamics (MD) Simulations of Pyrazine (B50134), 2-[(methylthio)methyl]- in Various Environments

Molecular Dynamics (MD) simulations are employed to study the behavior of "Pyrazine, 2-[(methylthio)methyl]-" over time in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

MD simulations can reveal important information about the conformational changes of the molecule, its diffusion properties, and its interactions with surrounding molecules. This is particularly useful for understanding how the solvent affects the molecule's structure and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters for "Pyrazine, 2-[(methylthio)methyl]-". For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs. This is essential for understanding the molecule's color and its photochemical properties.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental NMR spectra to validate the computed structure and to aid in the interpretation of complex spectra. The agreement between predicted and experimental spectroscopic data serves as a strong validation of the computational models used.

Reaction Pathway Analysis and Transition State Modeling for Pyrazine, 2-[(methylthio)methyl]- Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving "Pyrazine, 2-[(methylthio)methyl]-". By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. Transition state modeling allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation. This knowledge is invaluable for controlling and optimizing chemical reactions.

Advanced Materials Science and Chemo Sensing Applications of Pyrazine, 2 Methylthio Methyl

Incorporation of Pyrazine (B50134), 2-[(methylthio)methyl]- into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting framework. Pyrazine and its derivatives are often employed as linkers due to the ability of their nitrogen atoms to coordinate with metal centers, leading to diverse and robust architectures. nih.govacs.org These materials are noted for their high thermal stability, tunable metrics, and significant porosity, making them suitable for applications in gas adsorption, catalysis, and chemical separation. nih.govacs.org

Table 1: Examples of Coordination Polymers Synthesized with Pyrazine Derivatives

Compound Metal Center Other Linkers Resulting Structure Potential Application
Cobalt(II) Coordination Polymers Cobalt(II) Succinate 1D and 3D frameworks Gas Adsorption, NAC Detection
[Cd2(H2O)2(pyz)(suc)2] Cadmium(II) Succinate, Water Coordination polymer Not specified
[Co(HCOO)2(pyz)] Cobalt(II) Formate 3D framework Not specified

Role of Pyrazine, 2-[(methylthio)methyl]- in Organic Electronics and Optoelectronic Materials

Pyrazine derivatives have garnered significant interest in the field of organic electronics and optoelectronics due to their electron-deficient nature, which facilitates electron transport. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The incorporation of pyrazine units into π-conjugated systems can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby improving electron injection and transport capabilities. rsc.orgresearchgate.net

Research on 2,5-di(aryleneethynyl)pyrazine derivatives has demonstrated their potential as optoelectronic materials. rsc.orgresearchgate.net These compounds exhibit interesting photoluminescence properties and have been investigated as dopants in emissive layers of OLEDs, leading to enhanced quantum efficiencies. rsc.orgresearchgate.net The improved performance is attributed to the better electron-transporting properties of the pyrazine system. rsc.orgresearchgate.net Although the specific role of Pyrazine, 2-[(methylthio)methyl]- in organic electronics has not been detailed in the available literature, its pyrazine core suggests potential for similar applications. The methylthio substituent could further influence the electronic properties, potentially leading to novel optoelectronic behaviors.

Table 2: Optoelectronic Properties of a 2,5-di(phenylethynyl)-3,6-dimethylpyrazine

Property Value Comparison
HOMO-LUMO Gap 3.56 eV Lower than di(phenylethynyl)benzene (3.72 eV)
Reduction Potential ca. -1.9 V (vs. Ag/Ag+ in MeCN) Almost reversible at high scan rates
Emission Wavelengths (λmax) 379 and 395 nm Red-shifted compared to di(phenylethynyl)benzene

Development of Chemo-sensors and Material-Based Sensors Utilizing Pyrazine, 2-[(methylthio)methyl]- Derivatives

The development of highly sensitive and selective chemo-sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. MOFs and other materials incorporating pyrazine derivatives have shown promise as fluorescent sensors, particularly for the detection of nitroaromatic compounds (NACs), which are common environmental pollutants. acs.org The sensing mechanism often involves the quenching of the material's fluorescence upon interaction with the analyte. acs.org The electron-rich nature of some pyrazine-containing MOFs makes them suitable for detecting electron-deficient nitroaromatics. acs.org

Furthermore, tetraphenylpyrazine-based MOFs have been designed and synthesized for their luminescence properties and their potential application in chemical sensing. globethesis.com These materials can exhibit aggregation-induced emission (AIE), a phenomenon that can be harnessed for developing highly sensitive sensors. globethesis.com While there is a growing body of research on pyrazine derivatives in chemo-sensing applications, specific studies on sensors utilizing Pyrazine, 2-[(methylthio)methyl]- are not found in the reviewed sources. The sulfur atom in the methylthio group could potentially interact with specific analytes, suggesting that Pyrazine, 2-[(methylthio)methyl]- derivatives could be interesting candidates for future sensor development.

Functional Coatings and Surface Modifications Involving Pyrazine, 2-[(methylthio)methyl]-

Functional coatings and surface modifications are essential for tailoring the properties of materials for specific applications, such as improving corrosion resistance, enhancing biocompatibility, or imparting self-cleaning properties. While the direct application of Pyrazine, 2-[(methylthio)methyl]- in functional coatings and surface modifications is not documented in the available scientific literature, the chemical nature of pyrazine and its derivatives suggests potential in this area. The nitrogen atoms in the pyrazine ring and the sulfur atom in the methylthio group can potentially adhere to various surfaces through coordination or other chemical interactions. This could allow for the modification of surface properties. The broader class of nitrogen-containing heterocyclic compounds is known to be effective as corrosion inhibitors for various metals, and it is plausible that pyrazine derivatives could exhibit similar properties. However, specific research to validate this for Pyrazine, 2-[(methylthio)methyl]- is needed.

Pyrazine, 2-[(methylthio)methyl]- as a Precursor for Novel Polymeric Materials

The synthesis of novel polymeric materials with tailored properties is a cornerstone of materials science. Pyrazine derivatives can be incorporated into polymer backbones to influence their electronic, thermal, and mechanical properties. The electron-accepting nature of the pyrazine ring can be utilized to create polymers with specific electronic functionalities for use in organic electronics. While the polymerization of Pyrazine, 2-[(methylthio)methyl]- has not been specifically reported, the general reactivity of pyrazine compounds suggests that it could serve as a monomer or a building block for new polymeric materials. The presence of the methylthio group could offer a site for further chemical modification or influence the polymerization process and the properties of the resulting polymer. Research into the polymerization of various pyrazine derivatives continues to be an active area, with the potential for creating new materials with unique characteristics.

Future Research Directions and Unexplored Avenues in Pyrazine, 2 Methylthio Methyl Chemistry

Emerging Synthetic Strategies for Enhanced Sustainability and Scalability

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. For Pyrazine (B50134), 2-[(methylthio)methyl]-, future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key Research Objectives:

Green Chemistry Approaches: Investigation into one-pot reactions, microwave-assisted synthesis, and the use of biocatalysts could offer more sustainable alternatives. For instance, enzymatic approaches, which have shown promise for other pyrazine derivatives, could be adapted for the synthesis of sulfur-containing pyrazines, potentially leading to higher yields and selectivity under milder conditions. nih.gov

Scalable Production: Developing continuous flow processes for the synthesis of Pyrazine, 2-[(methylthio)methyl]- would be a significant step towards industrial-scale production. nih.gov This would not only improve efficiency but also enhance safety and reproducibility.

Atom Economy: Future synthetic designs should prioritize atom economy, minimizing the formation of byproducts. This could involve exploring novel cyclization strategies or C-H functionalization techniques that directly introduce the (methylthio)methyl group onto a pre-formed pyrazine core.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme stability and cost, substrate specificity.
Flow Chemistry Enhanced scalability, improved safety and control, higher yields.Initial setup cost, potential for clogging with solid reagents.
C-H Functionalization High atom economy, simplification of synthetic routes.Regioselectivity control, catalyst development.
Microwave-Assisted Synthesis Rapid reaction times, increased yields.Scalability limitations, potential for localized overheating.

Novel Catalytic Applications and Mechanistic Discoveries

The nitrogen atoms in the pyrazine ring and the sulfur atom in the (methylthio)methyl group of Pyrazine, 2-[(methylthio)methyl]- present potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis.

Potential Catalytic Roles:

Asymmetric Catalysis: Chiral derivatives of Pyrazine, 2-[(methylthio)methyl]- could be synthesized and evaluated as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The sulfur atom could play a crucial role in coordinating to a metal center and influencing the stereochemical outcome of a reaction.

Oxidation Catalysis: The sulfur atom in the side chain could be susceptible to oxidation, suggesting that metal complexes of Pyrazine, 2-[(methylthio)methyl]- could be investigated as catalysts for selective oxidation reactions. frontiersin.orgresearchgate.net Mechanistic studies would be crucial to understand the role of the sulfur atom in the catalytic cycle and to design more efficient catalysts.

Cross-Coupling Reactions: Pyrazine derivatives are known to participate in various cross-coupling reactions. tandfonline.com Future work could explore the use of Pyrazine, 2-[(methylthio)methyl]- as a ligand to modulate the activity and selectivity of palladium- or copper-catalyzed cross-coupling reactions.

A deeper understanding of the coordination chemistry and catalytic mechanisms will be essential for the rational design of new catalysts based on this pyrazine scaffold.

Advanced Functional Material Design with Tailored Properties

Pyrazine-based materials have shown promise in the field of electronics and optoelectronics due to their electron-deficient nature. The introduction of a sulfur-containing substituent like (methylthio)methyl can further tune these properties.

Areas for Material Development:

Organic Electronics: The incorporation of Pyrazine, 2-[(methylthio)methyl]- into conjugated polymers could lead to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur atom can influence intermolecular interactions and charge transport properties. e-asct.org Theoretical studies could predict the electronic properties of such polymers and guide synthetic efforts. e-asct.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of the pyrazine ring allows for the construction of coordination polymers and MOFs. The (methylthio)methyl group could serve as a functional site for post-synthetic modification or could influence the framework's porosity and guest-binding properties.

Sensors: The sulfur atom could act as a binding site for specific analytes, making Pyrazine, 2-[(methylthio)methyl]- a candidate for the development of chemical sensors.

The table below summarizes potential material applications and the role of the (methylthio)methyl group.

Material ApplicationPotential Role of Pyrazine, 2-[(methylthio)methyl]-Key Properties to Investigate
Organic Semiconductors Modify electronic bandgap and charge mobility.Frontier molecular orbital energies, charge carrier mobility, thin-film morphology.
Coordination Polymers Act as a functional ligand to create novel network structures.Porosity, thermal stability, guest-host interactions.
Chemical Sensors Provide a specific binding site for target analytes.Selectivity, sensitivity, response time.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand the intrinsic properties of molecules and to predict their behavior. For Pyrazine, 2-[(methylthio)methyl]-, theoretical studies can provide valuable insights that complement experimental work.

Focus of Theoretical Investigations:

Electronic Structure Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov This information is crucial for understanding the molecule's reactivity and its potential as an electron acceptor in materials. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of Pyrazine, 2-[(methylthio)methyl]- are synthesized and tested for a particular biological activity, QSAR studies can be employed to correlate their structural features with their activity. nih.gov This can aid in the design of more potent analogues.

Reaction Mechanism Elucidation: Theoretical calculations can be used to model reaction pathways and transition states for the synthesis and reactions of Pyrazine, 2-[(methylthio)methyl]-, providing a deeper understanding of the underlying mechanisms.

Interdisciplinary Research Opportunities Beyond Traditional Chemical Sciences

The unique structural features of Pyrazine, 2-[(methylthio)methyl]- open up possibilities for its application in various interdisciplinary fields.

Potential Interdisciplinary Applications:

Medicinal Chemistry: The pyrazine scaffold is present in numerous approved drugs. mdpi.com The (methylthio)methyl group could be explored as a bioisosteric replacement for other functional groups in known bioactive molecules to improve their pharmacokinetic or pharmacodynamic properties.

Agrochemicals: Sulfur-containing heterocycles are prevalent in agrochemicals. nih.govresearchgate.net Pyrazine, 2-[(methylthio)methyl]- and its derivatives could be screened for herbicidal, fungicidal, or insecticidal activity. adv-bio.com Pyrazines are known to act as natural pesticides in some plants. adv-bio.com

Flavor and Fragrance Chemistry: Many pyrazine derivatives are known for their characteristic aromas and are used in the food and fragrance industries. chemimpex.comperflavory.comthegoodscentscompany.comcreatechemical.com The specific contribution of the (methylthio)methyl group to the organoleptic properties of the pyrazine core warrants investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrazine derivatives containing methylthio functional groups, and how do reaction conditions influence yields?

  • Methodological Answer : Pyrazines with methylthio substituents are typically synthesized via nucleophilic substitution, cross-coupling, or cyclization reactions. For example, tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) enhance yields of methylpyrazines (40% combined yield) in one-step carbohydrate conversions under ammonia solutions at 250°C . Control experiments using isotope labeling (e.g., ¹³C-glucose) and ESI-MS can validate fragmentation-cyclization mechanisms . Alternative routes include palladium-catalyzed cross-coupling of methylthio-substituted heteroarenes, where regioselectivity depends on the position of the methylthio group (e.g., 2- or 4-positions in pyridines vs. inactive 3-position) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing pyrazine derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C{¹H} NMR confirm regiochemistry and substituent effects. For example, (E)-styrylpyrazines show distinct olefinic proton splitting (J = 16 Hz) in DMSO-d₆ .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₈H₁₂N₂O for 2-methoxy-5-isopropylpyrazine ).
  • Chromatography : Silica gel column chromatography or crystallization (e.g., CH₂Cl₂/n-heptane) isolates isomers, as seen in 4,6-bis(styryl)pyrimidines .

Q. How do methylthio and methoxy substituents affect the electronic properties and reactivity of pyrazine rings?

  • Methodological Answer : Methylthio groups (-SMe) act as electron-donating substituents, activating adjacent positions for electrophilic substitution. For instance, 2-(methylthio)pyrazine undergoes regioselective cross-coupling with benzylzinc bromide at the 2-position, while 3-substituted analogs are inert . Methoxy groups (-OMe) similarly donate electrons but may sterically hinder reactions, as seen in 2-methoxy-3-isopropylpyrazine’s reduced reactivity compared to non-methoxy analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency for pyrazine synthesis (e.g., tungsten vs. palladium catalysts)?

  • Methodological Answer : Discrepancies arise from mechanistic differences. Tungsten clusters ([HW₂O₇]⁻) facilitate glucose fragmentation and cyclization via Lewis acid catalysis, optimizing pyrazine yields (3× enhancement) . In contrast, palladium catalysts require pre-functionalized substrates (e.g., methylthio groups at activated positions) for cross-coupling, limiting scope . Kinetic studies (e.g., gas chromatography monitoring low-conversion intermediates) clarify regioselectivity and catalyst turnover .

Q. What computational models explain the regioselectivity of methylthio-substituted pyrazines in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the methylthio group’s lone pairs lower the energy barrier for oxidative addition at the 2-position of pyrazine. For example, 2-(methylthio)pyrimidine (93) shows a 30× higher reactivity at the 2-position than the 4-position due to orbital symmetry matching with the catalyst . Molecular electrostatic potential (MEP) maps further predict nucleophilic attack sites.

Q. How do isotopic labeling and tandem MS (ESI-MS/MS) elucidate fragmentation pathways in pyrazine synthesis?

  • Methodological Answer : ¹³C-labeled glucose traces carbon flow into pyrazine rings, confirming fragmentation-recombination mechanisms (e.g., C₂ and C₄ units from glucose form pyrazine) . ESI-MS/MS identifies intermediates like dihydropyrazines, which dehydrogenate to aromatic products. For example, m/z 122.0481 ([C₆H₈N₂O]⁺) corresponds to a cyclization intermediate .

Critical Analysis of Contradictions

  • Synthesis Yields : Tungsten catalysts outperform thermal reactions (40% vs. <10% yields) due to dual acid catalysis and cyclization promotion . However, palladium achieves higher selectivity for pre-functionalized substrates .
  • Regioselectivity : Methylthio groups at 2- or 4-positions enable cross-coupling, while 3-position analogs (e.g., 3-(methylthio)pyridine) are inert, highlighting electronic over steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.